molecular formula C22H25FN2O2 B13434104 (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one

(R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one

Cat. No.: B13434104
M. Wt: 368.4 g/mol
InChI Key: KOQYBHVHTCKDIZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core, substituted with a 4-fluorobenzyl group and a 4-(4-hydroxyphenyl)piperidin-1-yl group, making it a molecule of significant interest for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrrolidin-2-one core.

    Attachment of the 4-(4-Hydroxyphenyl)piperidin-1-yl Group: This can be accomplished through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form alcohols.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted benzyl derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the field of neuropharmacology.
  • Investigated for its potential as a drug candidate for various diseases.

Industry:

  • Used in the development of new materials with specific properties.
  • Studied for its potential applications in the field of catalysis.

Mechanism of Action

The mechanism of action of ®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one is not fully understood but is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • ®-1-(4-chlorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one
  • ®-1-(4-methylbenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one
  • ®-1-(4-bromobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one

Comparison:

    Uniqueness: The presence of the fluorine atom in ®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one imparts unique electronic properties, potentially affecting its reactivity and interactions with biological targets.

    Reactivity: The fluorine atom can influence the compound’s reactivity in substitution reactions, making it distinct from its chlorinated, methylated, or brominated analogs.

    Biological Activity: The fluorine atom can also affect the compound’s pharmacokinetic properties, such as its ability to cross biological membranes and its metabolic stability.

Properties

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4 g/mol

IUPAC Name

(3R)-1-[(4-fluorophenyl)methyl]-3-[4-(4-hydroxyphenyl)piperidin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1

InChI Key

KOQYBHVHTCKDIZ-OAQYLSRUSA-N

Isomeric SMILES

C1CN(C(=O)[C@@H]1N2CCC(CC2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)O)C3CCN(C3=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.